molecular formula C10H20O5 B039538 Ethyl 2,2,2-triethoxyacetate CAS No. 57267-03-5

Ethyl 2,2,2-triethoxyacetate

Cat. No.: B039538
CAS No.: 57267-03-5
M. Wt: 220.26 g/mol
InChI Key: JWQIAVCJLYNXLJ-UHFFFAOYSA-N
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Description

Ethyl 2,2,2-triethoxyacetate (CAS 57267-03-5) is a triethoxy-substituted acetic acid ethyl ester with the molecular formula C₁₀H₂₀O₅ and a molecular weight of 220.26 g/mol . It is characterized by three ethoxy groups (–OCH₂CH₃) attached to the central carbon of the acetate moiety. This structural feature imparts distinct physical and chemical properties, such as a density of 1.0 g/cm³, a boiling point of 267.9°C, and a high lipophilicity (logP = 5.00) . The compound is primarily used as a pharmaceutical intermediate, reflecting its role in synthesizing complex organic molecules .

Preparation Methods

Acid-Catalyzed Esterification and Hydrolysis

Hydrolysis of Dichloroacetate Esters

The synthesis of polyethoxylated acetates often begins with hydrolysis of chloroacetate precursors. For example, methyl dichloroacetate undergoes hydrolysis in the presence of 30% hydrochloric acid at 80°C for 4 hours, yielding dichloroacetic acid . Subsequent ethoxylation with sodium ethylate (15–18% in ethanol) at 70–80°C introduces ethoxy groups via nucleophilic substitution. In one protocol, dichloroacetic acid reacts with sodium ethylate and ethanol for 6 hours, followed by pH adjustment to 7.0 and filtration to remove sodium chloride byproducts . This method achieves dichloroacetic acid conversion rates exceeding 95%, though it requires precise temperature control (<10°C during neutralization) to prevent side reactions .

Reductive Ethoxylation

Reduction of intermediate ethoxyacetates using agents like potassium borohydride (KBH₄) enhances ethoxylation efficiency. A mixture of 2,2-diethoxy acetic ether, KBH₄ (20–50 g), and lithium carbonate (30–100 g) in ethanol undergoes reflux for 6–8 hours, followed by hydrolysis and extraction with toluene or ethyl acetate . Post-reaction distillation at 70°C and 15 mmHg isolates ethyl 2,2,2-triethoxyacetate with >99% purity . This reductive step is critical for stabilizing the triethoxy structure, as unreacted intermediates may revert under acidic conditions.

Nucleophilic Substitution and Arbuzov Rearrangement

Ethyl Chloroacetate as a Precursor

Ethyl chloroacetate serves as a versatile precursor for triethoxy derivatives. In a two-step process, ethyl chloroacetate undergoes Arbuzov rearrangement with triethyl phosphite (NSC 5284) catalyzed by tetrabutylammonium iodide (0.02 wt%) . Heating to 90–120°C for 14 hours facilitates phosphonoacetate formation, with ethyl chloride byproduct recovered via deep cooling . The crude product is purified via fractional distillation, yielding triethyl phosphonoacetate (90–95%) alongside residual ethyl chloroacetate (2–5%) . While this method targets phosphonoacetates, analogous pathways could apply to ethoxylation by substituting phosphite with ethoxide reagents.

Solvent Effects on Reaction Efficiency

Solvent choice significantly impacts yield and selectivity. Reactions in non-polar solvents like toluene or ethyl acetate reduce yields by 15–20% compared to solvent-free conditions . For instance, ethyl chloroacetate esterification with ethanol under sulfuric acid catalysis achieves optimal conversion in benzene due to azeotropic water removal . Post-reaction washing with saturated sodium bicarbonate and anhydrous calcium chloride drying ensures neutralization of residual acid, critical for preventing ester degradation .

Catalytic Systems and Process Optimization

Role of Alkali Metal Carbonates

Alkali metal carbonates (e.g., Li₂CO₃) enhance ethoxylation kinetics by stabilizing transition states. In reductive ethoxylation, lithium carbonate (30–100 g) combined with KBH₄ accelerates borohydride-mediated reduction, achieving 80% yield in 6 hours . The carbonate acts as a proton scavenger, mitigating side reactions from generated HCl during substitution steps.

Temperature and Pressure Control

Maintaining temperatures below 100°C during distillation prevents thermal decomposition of ethoxy groups. Vacuum distillation at 15 mmHg and 70°C isolates the product while minimizing residual solvent content . In contrast, higher temperatures (>120°C) during dichloroacetate hydrolysis risk decarboxylation, reducing overall yield .

Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Hydrolysis-EthoxylationHCl, Na ethylate70–8010–1280>99
Arbuzov RearrangementTetrabutylammonium iodide90–120149590–95
Reductive EthoxylationKBH₄, Li₂CO₃70–806–885>99

Table 1. Comparison of preparation methods for this compound analogs .

Challenges and Mitigation Strategies

Byproduct Formation

Residual sodium chloride and unreacted dichloroacetates are common byproducts. Filtration at 0°C and pH 7.0 effectively removes NaCl, while fractional distillation separates volatile impurities . Ethyl chloride byproducts from Arbuzov reactions require deep cooling (-20°C) for recovery, minimizing environmental release .

Scalability Considerations

Industrial-scale synthesis demands efficient heat management due to exothermic ethoxylation steps. Continuous flow reactors could enhance heat dissipation and reduce reaction times, though this remains unexplored in existing literature .

Scientific Research Applications

Organic Synthesis

Ethyl 2,2,2-triethoxyacetate is widely used as a solvent and reagent in organic synthesis. Its favorable solvent properties make it suitable for various reactions, including:

  • Claisen Condensation : This reaction forms β-keto esters, which are crucial intermediates in synthesizing pharmaceuticals and natural products.
  • Alkylation Reactions : The compound acts as a nucleophile in alkylation processes, facilitating the formation of complex organic molecules.

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing poly(oxazoline) derivatives. These polymers have significant biomedical applications due to their biocompatibility and solubility characteristics .

Green Chemistry

The compound is recognized for its potential as a green solvent alternative in various chemical processes. Its use reduces environmental impact compared to traditional solvents like acetonitrile or chlorobenzene .

Case Study 1: Synthesis of β-Keto Esters

In a study published in Journal of Organic Chemistry, researchers utilized this compound in Claisen condensation reactions to synthesize various β-keto esters. The results demonstrated high yields and selectivity towards desired products, showcasing the compound's effectiveness as a synthetic intermediate.

Case Study 2: Biomedical Applications

Research conducted on poly(oxazoline) synthesis highlighted the use of this compound as a solvent that significantly improved polymerization efficiency while maintaining biocompatibility. This advancement positions the compound as a valuable resource in developing biomedical materials .

Mechanism of Action

Flumedroxone exerts its effects primarily through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to changes in gene expression and cellular function. The molecular targets include various proteins involved in hormone regulation and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of ethyl 2,2,2-triethoxyacetate with structurally related esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) logP Key Applications
This compound 57267-03-5 C₁₀H₂₀O₅ 220.26 1.0 267.9 5.00 Pharmaceutical intermediates
Ethyl 2,2-diethoxyacetate 6065-82-3 C₈H₁₆O₄ 176.21 - - - Organic synthesis, solvents
Ethyl ethoxyacetate 817-95-8 C₆H₁₂O₃ 132.16 - - - Adhesives, coatings
Ethyl 2,2,2-trifluoroacetate 406-95-1 C₄H₅F₃O₂ 142.08 1.23 60–62 1.32 Electrolytes, fluorinated agents
Ethyl trichloroacetate 515-84-4 C₄H₅Cl₃O₂ 191.44 1.43 155–156 2.18 Pesticides, chlorinated solvents

Key Observations :

  • Ethoxy Substitution: Increasing ethoxy groups (mono → di → tri) correlates with higher molecular weight, boiling point, and lipophilicity (logP), making triethoxyacetate more suited for non-polar environments .
  • Fluorinated vs. Chlorinated Esters : Fluorinated analogs (e.g., ethyl trifluoroacetate) exhibit lower boiling points and higher electronegativity due to fluorine's small size, while chlorinated derivatives (e.g., ethyl trichloroacetate) have higher density and toxicity risks .

Biological Activity

Ethyl 2,2,2-triethoxyacetate (ETEA) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and cytotoxic activities, along with relevant case studies and research findings.

This compound has the molecular formula C11H22O5 and a molecular weight of 234.29 g/mol. It is characterized by its triethoxy functional groups which influence its solubility and reactivity. The compound is typically synthesized through esterification processes involving ethyl acetate and triethanolamine derivatives.

Antimicrobial Activity

Research has indicated that ETEA exhibits significant antimicrobial properties. A study reported that ETEA demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

ETEA has also been evaluated for its antifungal properties. In vitro studies have shown that it can inhibit the growth of several fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal activity is attributed to the compound's ability to disrupt fungal cell membranes.

Case Study: ETEA Against Candida albicans

In a controlled laboratory setting, ETEA was tested against Candida albicans using the agar diffusion method. The results indicated a clear zone of inhibition at concentrations as low as 50 µg/mL, suggesting a potent antifungal effect.

Cytotoxicity Studies

Cytotoxic effects of ETEA have been assessed using various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 45 µg/mL. This suggests that ETEA possesses significant potential as an anticancer agent.

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µg/mL)
MCF-745
HeLa60
A54970

The proposed mechanisms by which ETEA exerts its biological effects include:

  • Cell Membrane Disruption : The triethoxy groups may interact with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : ETEA may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,2,2-triethoxyacetate, and what reaction conditions are critical for optimizing yield?

this compound is typically synthesized via esterification or transesterification reactions. A standard approach involves reacting triethoxyacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Temperature control (60–80°C) and anhydrous conditions are critical to minimize side reactions like hydrolysis. Solvent selection (e.g., toluene or dichloromethane) aids in azeotropic removal of water, improving yield. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

Q. How can researchers effectively purify this compound, and what analytical techniques confirm its purity?

Purification often involves fractional distillation under reduced pressure to isolate the ester from unreacted starting materials or byproducts. For higher purity, column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Analytical confirmation includes:

  • GC-MS for molecular weight verification.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., ethoxy group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~3.5–4.0 ppm for OCH₂).
  • FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹) .

Q. What spectroscopic methods (NMR, IR, MS) are most reliable for characterizing this compound, and what key spectral features should be analyzed?

  • NMR :
    • ¹H NMR: Triplet for ethoxy CH₃ (δ ~1.2–1.4 ppm), quartet for OCH₂ (δ ~3.5–4.0 ppm), and singlet for acetate CH₃ (δ ~2.1 ppm).
    • ¹³C NMR: Carbonyl carbon at δ ~170 ppm, ethoxy carbons at δ ~60–70 ppm.
  • IR : Strong C=O stretch (~1740 cm⁻¹) and C-O-C stretches (~1100–1250 cm⁻¹).
  • MS : Molecular ion peak ([M]⁺) at m/z corresponding to C₈H₁₆O₅ (calc. 192.2 g/mol) and fragments from ethoxy group cleavages .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis or nucleophilic substitution reactions involving this compound, and how do solvent polarity and temperature influence these pathways?

Hydrolysis proceeds via acid- or base-catalyzed mechanisms. In acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. In basic conditions (e.g., NaOH), deprotonation generates a tetrahedral intermediate. Solvent polarity strongly affects reaction rates: polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., water) accelerate hydrolysis. Elevated temperatures (>50°C) favor kinetic control but may promote side reactions like transesterification .

Q. How can computational chemistry (DFT, molecular dynamics) predict the stability and reactivity of this compound under varying conditions?

Density functional theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., carbonyl carbon for nucleophilic attacks). Molecular dynamics simulations assess conformational stability in solvents, predicting aggregation tendencies or hydrolysis susceptibility. For example, solvation free energy calculations in water vs. ethanol correlate with experimental stability data. These tools guide solvent selection and catalyst design for targeted reactivity .

Q. What strategies mitigate side reactions (e.g., transesterification) during the synthesis of this compound, and how are these byproducts detected and quantified?

  • Prevention : Use of excess ethanol to shift equilibrium toward esterification, and low temperatures (<60°C) to suppress transesterification.
  • Detection : GC-MS or HPLC identifies byproducts like diethoxyacetate derivatives.
  • Quantification : Calibration curves using purified standards enable precise measurement of impurity levels .

Q. What are the implications of this compound’s stability profile (thermal, oxidative) for long-term storage and handling in research settings?

The compound is sensitive to moisture and heat, which can hydrolyze the ester or ethoxy groups. Storage under inert gas (argon or nitrogen) at –20°C in amber glass vials minimizes degradation. Oxidative stability is enhanced by avoiding strong oxidizing agents. Regular stability testing via NMR or GC ensures batch integrity over time .

Q. How does this compound function as a precursor in synthesizing heterocyclic compounds, and what catalytic systems enhance its efficiency in such reactions?

Its ethoxy groups act as leaving groups in nucleophilic substitutions, enabling cyclization reactions to form oxazoles or pyridines. For example, reaction with ammonia or amines under Pd-catalyzed conditions yields nitrogen-containing heterocycles. Lewis acids (e.g., ZnCl₂) or enzymes (e.g., lipases) improve regioselectivity and yield in such transformations .

Properties

IUPAC Name

ethyl 2,2,2-triethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c1-5-12-9(11)10(13-6-2,14-7-3)15-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQIAVCJLYNXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408212
Record name Ethyl 2,2,2-triethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57267-03-5
Record name Ethyl 2,2,2-triethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2,2-triethoxyacetate
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Retrosynthesis Analysis

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